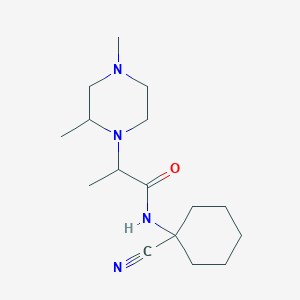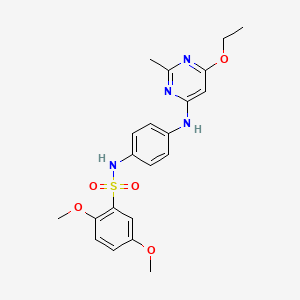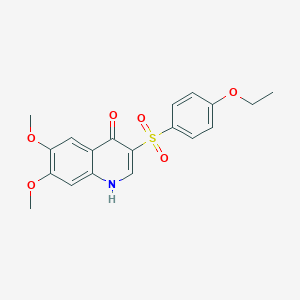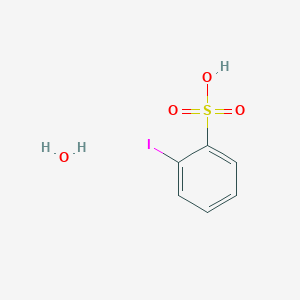
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide, also known as CPP, is a compound that has been widely used in scientific research. CPP is a small molecule that has the ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system.
作用機序
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can prevent the influx of calcium ions into the cell, which can lead to neuronal death. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has also been shown to block the release of dopamine in the brain, which may contribute to its effects on addiction.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine. It has also been shown to reduce the activity of enzymes such as protein kinase C and cAMP-dependent protein kinase. In addition, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to reduce the expression of immediate early genes such as c-fos and c-jun.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. It is also a small molecule, which makes it easy to administer and study. However, one limitation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its potential toxicity. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to cause neuronal death at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research involving N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide in combination with other drugs to study the effects of drug interactions on the central nervous system. Additionally, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide could be used to investigate the effects of different types of stress on the central nervous system. Overall, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is a valuable tool for studying the central nervous system and has many potential applications in scientific research.
合成法
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method is the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of propanoyl chloride. Another method involves the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of triethylamine and propanoyl chloride. Both methods result in the formation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide with high purity.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the central nervous system, including the brain and spinal cord. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been used to investigate the mechanisms of pain, learning and memory, and addiction. It has also been used to study the effects of drugs on the central nervous system.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-13-11-19(3)9-10-20(13)14(2)15(21)18-16(12-17)7-5-4-6-8-16/h13-14H,4-11H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCIVMADZDJVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C(=O)NC2(CCCCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2393040.png)









![7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2393054.png)
![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)

